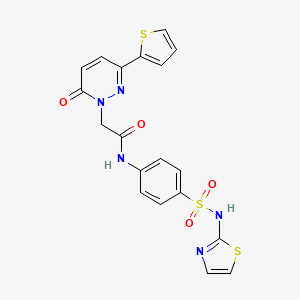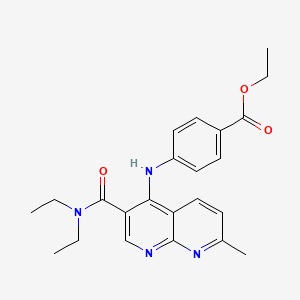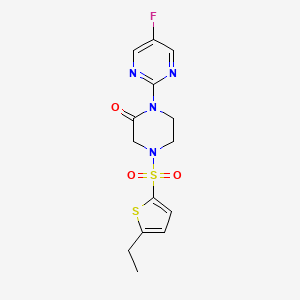
(4-(6-(Thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(6-(Thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H17F3N4OS and its molecular weight is 418.44. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(Thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(Thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Syntheses of Pyridazine and Thieno[2,3-c]pyridazine Derivatives
Research has delved into synthesizing novel pyridazine and thieno[2,3-c]pyridazine derivatives, showcasing the versatility of these compounds. For instance, Gaby et al. (2003) developed novel methods for synthesizing various derivatives, including aminothieno[2,3-c]pyridazine and phthalazine derivatives. These compounds were synthesized through reactions involving aromatic aldehydes, phosphorus oxychloride, thiourea, and electrophilic reagents, highlighting the chemical diversity and synthetic flexibility of pyridazine-based structures Gaby et al., 2003.
Herbicidal Applications
The pyridazinone scaffold has found applications in agriculture, particularly as herbicides. Hilton et al. (1969) investigated the modes of action of substituted pyridazinone compounds, including their role in inhibiting the Hill reaction and photosynthesis in barley, which accounted for their phytotoxicity. This research highlights the potential of pyridazinone derivatives in developing new herbicides with specific mechanisms of action Hilton et al., 1969.
Analgesic and Anti-inflammatory Properties
The pyridazinone framework has been explored for its analgesic and anti-inflammatory properties. Gökçe et al. (2005) synthesized a series of pyridazinone derivatives and evaluated their analgesic and anti-inflammatory activities. Among these compounds, certain derivatives showed promising analgesic activity and comparable anti-inflammatory activity to standard drugs, without exhibiting gastric ulcerogenic effects. This underscores the therapeutic potential of pyridazinone derivatives in pain and inflammation management Gökçe et al., 2005.
Anticancer Activity
Inceler et al. (2013) synthesized thiophene-containing 1,3-diarylpyrazole derivatives, including those with a pyrazol-4-yl-methanone structure, and evaluated their anticancer activity against various human cancer cell lines. Some compounds exhibited significant growth inhibitory effects, suggesting that modifications in the pyrazolone structure could lead to potent anticancer agents Inceler et al., 2013.
Tubulin Polymerization Inhibition
Prinz et al. (2017) reported on phenoxazine and phenothiazine derivatives, including those with a (4-phenylpiperazin-1-yl)methanone moiety, as potent inhibitors of tubulin polymerization. These compounds demonstrated excellent antiproliferative properties against a broad range of cancer cell lines, highlighting the potential of such derivatives in cancer therapy Prinz et al., 2017.
Mécanisme D'action
Mode of Action
Piperazine derivatives often act by binding to their target receptors and modulating their activity .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Piperazine derivatives can be involved in a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The presence of a piperazine moiety can influence the compound’s pharmacokinetic properties .
Result of Action
Compounds containing a piperazine moiety can have a variety of effects depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of bioactive compounds .
Propriétés
IUPAC Name |
[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4OS/c21-20(22,23)15-5-2-1-4-14(15)19(28)27-11-9-26(10-12-27)18-8-7-16(24-25-18)17-6-3-13-29-17/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHYYQNIGCXYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(Thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-trimethoxy-N-{2-[4-(3,4,5-trimethoxybenzoyl)piperazino]ethyl}benzenecarboxamide](/img/structure/B2703149.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2703151.png)





![6-Benzyl-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2703161.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2703165.png)


amine](/img/structure/B2703170.png)
